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Compound of Interest

Compound Name: IMM-01

Cat. No.: B608080

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for interpreting and troubleshooting potentially
conflicting data from clinical and preclinical studies of IMM-01 (Timdarpacept). Below, you will
find frequently asked questions (FAQs), detailed troubleshooting guides, structured data
summaries, and relevant experimental protocols to address common challenges encountered
during the analysis of IMM-01 study results.

Frequently Asked Questions (FAQSs)

Q1: We are observing different Objective Response Rates (ORR) for IMM-01 in various
studies. Why is there a discrepancy in efficacy?

Al: Discrepancies in ORR across different IMM-01 studies are expected and can be attributed
to several factors. It is crucial to compare the context of the trials. Key factors include:

o Combination Therapy vs. Monotherapy: IMM-01's mechanism of action, which involves
activating macrophages, may have a synergistic effect when combined with other agents.
For instance, in combination with azacitidine in myelodysplastic syndromes (MDS), the ORR
is notably higher than in early monotherapy trials in lymphoma.[1][2][3]

o Disease Indication: The tumor microenvironment and the underlying biology of the
malignancy play a significant role. The efficacy of IMM-01 may differ between hematological
malignancies like classical Hodgkin lymphoma (cHL) and MDS.[1][2][4]
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» Patient Population: Differences in patient characteristics such as prior lines of therapy,
disease stage, and biomarker status can lead to varied outcomes. For example, the efficacy
in heavily pre-treated, relapsed/refractory cHL patients may differ from that in treatment-
naive, higher-risk MDS patients.[1][2][4]

Q2: The safety profiles of IMM-01 appear inconsistent across trials, particularly concerning
hematological adverse events. How should we interpret this?

A2: Variations in the safety profile, especially hematological toxicities like thrombocytopenia,
neutropenia, and anemia, are often linked to the therapeutic regimen and the patient
population.

e Combination Agents: When IMM-01 is combined with agents that also have known
hematological side effects, such as azacitidine, an increase in the incidence and severity of
these adverse events can be anticipated compared to IMM-01 monotherapy.[1][2][5]

» Baseline Patient Condition: Patients with hematological malignancies often have pre-existing
cytopenias due to the disease itself or prior treatments. This can make them more
susceptible to further hematological adverse events.[1][5]

e Dosing and Schedule: The dose and schedule of IMM-01 and any combination agents can
influence the safety profile.

Q3: Is there a difference in the mechanism of action of IMM-01 when used as a monotherapy
versus in combination with a PD-1 inhibitor like tislelizumab?

A3: The core mechanism of IMM-01 remains the same: blocking the CD47-SIRPa "don't eat
me" signal to enhance macrophage-mediated phagocytosis of tumor cells.[6][7][8] HowevVer,
when combined with a PD-1 inhibitor, a synergistic effect is proposed. IMM-01's activation of
macrophages can lead to increased antigen presentation to T-cells. PD-1 inhibitors, in turn,
release the "brakes" on T-cell activation. This dual approach is thought to augment both the
innate and adaptive anti-tumor immune responses.[4][9]

Data Presentation: Summary of Quantitative Data
Table 1: Efficacy of IMM-01 in Combination Therapies
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ORR: Objective Response Rate; CR: Complete Response; DCR: Disease Control Rate; DoR:

Duration of Response; PFS: Progression-Free Survival; MDS: Myelodysplastic Syndromes;

CMML: Chronic Myelomonocytic Leukemia; cHL: classical Hodgkin Lymphoma; R/R:
Relapsed/Refractory. Data sourced from ASCO abstracts.[1][2][4][5][10]

Table 2: Safety of IMM-01 (Grade =3 Treatment-Related
Adverse Events)
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Most Common
Indication Combination Agent Grade =23 TRAEs
(%)

Clinical Trial
Identifier

Leukopenia (78.9%),
Thrombocytopenia
(66.7%), Neutropenia

NCT05140811 Higher-Risk MDS Azacitidine (66.7%),
Lymphopenia
(56.1%), Anemia
(43.9%)

Lymphopenia
(66.7%), Leukopenia
(62.5%), Neutropenia

NCT05140811 CMML Azacitidine (58.3%),
Thrombocytopenia
(50.0%), Anemia
(29.2%)

Lymphocyte count
decreased (30.3%),
WBC decreased
NCT05833984 R/R cHL Tislelizumab (12.1%), Platelet
count decreased
(12.1%), ANC
decreased (12.1%)

Thrombocytopenia
(54% any grade, one
patient G3),

ChiCTR1900024904 R/R Lymphoma Monotherapy Neutrophil count
decreased (36% any
grade), Anemia (27%
any grade)

TRAESs: Treatment-Related Adverse Events; MDS: Myelodysplastic Syndromes; CMML.:
Chronic Myelomonocytic Leukemia; cHL: classical Hodgkin Lymphoma; R/R:
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Relapsed/Refractory; WBC: White Blood Cell; ANC: Absolute Neutrophil Count. Data sourced
from ASCO abstracts.[1][2][3][4][5]

Experimental Protocols and Methodologies
IMM-01 Administration:

e In Combination with Azacitidine (NCT05140811): IMM-01 is administered intravenously at a
dosage of 2.0 mg/kg weekly. Azacitidine is given subcutaneously at 75 mg/m2 on days 1-7 of
a 28-day cycle.[1][2]

¢ In Combination with Tislelizumab (NCT05833984): IMM-01 is administered intravenously at
2.0 mg/kg weekly. Tislelizumab is administered at 200 mg once every 3 weeks.[4][9]

e Monotherapy (ChiCTR1900024904): Dose escalation was performed in cohorts ranging from
0.003 mg/kg to 1.0 mg/kg, administered weekly for 4 weeks followed by a week of rest.[3]

Efficacy Assessment:

o Tumor responses for lymphoma are typically evaluated based on the Lugano Classification
2014.[3][9]

e For MDS and CMML, response is assessed based on International Working Group (IWG)
criteria.

Safety Assessment:

o Adverse events are graded according to the National Cancer Institute Common Terminology
Criteria for Adverse Events (NCI CTCAE), version 5.0.[11]

Visualizations: Diagrams and Workflows
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Caption: Mechanism of action of IMM-01, a SIRPa-Fc fusion protein.
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Troubleshooting Conflicting Efficacy Data

Conflicting Efficacy Data Observed
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Caption: Logical workflow for troubleshooting conflicting efficacy data.
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Workflow for Assessing Hematological AEs
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Caption: Experimental workflow for assessing hematological adverse events.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [IMM-01 Technical Support Center: Interpreting and
Troubleshooting Conflicting Study Data]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608080#interpreting-conflicting-data-from-imm-01-
studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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